3-(methylsulfanyl)-N-[(oxan-4-yl)(pyridin-3-yl)methyl]benzamide
Description
Properties
IUPAC Name |
3-methylsulfanyl-N-[oxan-4-yl(pyridin-3-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2S/c1-24-17-6-2-4-15(12-17)19(22)21-18(14-7-10-23-11-8-14)16-5-3-9-20-13-16/h2-6,9,12-14,18H,7-8,10-11H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPEHBZXNEHPVNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)C(=O)NC(C2CCOCC2)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(methylsulfanyl)-N-[(oxan-4-yl)(pyridin-3-yl)methyl]benzamide typically involves multi-step organic reactions. One common approach is to start with the benzamide core and introduce the pyridine and tetrahydropyran groups through a series of substitution and coupling reactions. The methylthio group can be introduced via thiolation reactions using reagents like methylthiol or dimethyl disulfide under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability. These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(methylsulfanyl)-N-[(oxan-4-yl)(pyridin-3-yl)methyl]benzamide can undergo various types of chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridine ring can be reduced under hydrogenation conditions.
Substitution: The benzamide core can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) are employed for hydrogenation.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, reduced pyridine derivatives, and various substituted benzamides, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(methylsulfanyl)-N-[(oxan-4-yl)(pyridin-3-yl)methyl]benzamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of oncology.
Mechanism of Action
The mechanism of action of 3-(methylsulfanyl)-N-[(oxan-4-yl)(pyridin-3-yl)methyl]benzamide involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Structural Features
Key structural differences and similarities between the target compound and analogs are summarized in Table 1.
Table 1: Structural Comparison of Benzamide Derivatives
- Substituent Effects: The target’s methylsulfanyl group contrasts with chloro (e.g., 4d, 4e) or fluoro (Example 53) substituents. The oxan-4-yl group (tetrahydropyran) offers a rigid, oxygen-containing ring compared to morpholine or piperazine in 4d/4e. This may alter solubility and steric hindrance at binding sites . The pyridin-3-ylmethyl moiety is structurally analogous to pyridine groups in imatinib and chidamide, which are critical for target engagement in kinase or HDAC inhibition .
Physicochemical Properties
Melting points (MP) and molecular weights (MW) from analogs suggest trends:
Q & A
Basic Questions
Q. What are the optimal synthetic methodologies for 3-(methylsulfanyl)-N-[(oxan-4-yl)(pyridin-3-yl)methyl]benzamide, and how do reaction conditions influence yield?
- Answer: The synthesis typically involves acylation steps using activating agents like N,N’-carbonyldiimidazole (CDI) or dicyclohexyl carbodiimide (DCC)/1-hydroxybenzotriazole (HOBt). For example, Method 2 in achieved a 68% yield via substitution between (E)-3-(pyridin-3-yl)acrylamide and 4-(bromomethyl)benzoic acid, followed by acylation with 4-fluorobenzene-1,2-diamine. Key factors include:
- Solvent choice: Polar aprotic solvents (e.g., DMF) enhance intermediate stability.
- Temperature control: 50–80°C minimizes side reactions.
- Purification: Decolorization and acetone detrusion improve purity .
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
- Answer:
- X-ray crystallography: Single-crystal diffraction resolves stereochemical ambiguities (e.g., distinguishing isomers, as in ).
- NMR spectroscopy: 1H/13C NMR identifies functional groups (e.g., methylsulfanyl at δ 2.5 ppm, pyridin-3-yl protons at δ 8.0–9.0 ppm).
- High-performance liquid chromatography (HPLC): Purity ≥95% is achievable with C18 columns and acetonitrile/water gradients .
Q. What are the key intermediates in the synthesis of this compound?
- Answer: Critical intermediates include:
- Activated carboxylic acid intermediate: Formed via CDI-mediated acylation of (E)-3-(pyridin-3-yl)acrylic acid with 4-(aminomethyl)benzoic acid.
- Oxan-4-yl-pyrrolidin-3-amine: Synthesized via reductive amination of oxan-4-one with pyrrolidin-3-amine (analogous to methods in ) .
Advanced Questions
Q. How can researchers resolve discrepancies in isomeric byproduct formation during synthesis?
- Answer: Isomerization arises from competing acylation at reactive amino groups (e.g., ’s chidamide isomers). Mitigation strategies:
- Regioselective protection: Use Fmoc or Boc groups to block undesired amino sites.
- pH control: Acidic conditions (pH 4–5 with trifluoroacetic acid) favor selective acylation.
- Monitoring: LC-MS tracks intermediates; X-ray crystallography confirms final structure .
Q. What computational approaches predict the compound’s interaction with biological targets (e.g., kinases or nuclear receptors)?
- Answer:
- Molecular docking (AutoDock Vina): Predict binding poses against homology models of targets like RORγt (see ’s RORC2 inverse agonist study).
- Molecular dynamics (MD) simulations (GROMACS): Assess binding stability over 100-ns trajectories.
- Free-energy perturbation (FEP): Quantifies binding affinity changes upon substituent modification .
Q. How can reaction conditions be optimized to improve yield in the final acylation step?
- Answer:
- Coupling agents: HATU or DCC/HOBt increase efficiency (’s Method 4 achieved 62% yield).
- Microwave-assisted synthesis: Reduces reaction time (e.g., 100°C for 30 min vs. 24 hours conventionally).
- Stoichiometry: Use 1.5–2.0 equivalents of activated intermediate to drive the reaction .
Methodological Considerations
Q. How should researchers design assays to evaluate the compound’s biological activity (e.g., kinase inhibition)?
- Answer:
- Kinase inhibition assays: Use ADP-Glo™ Kinase Assay with IC50 determination (e.g., ’s kinase profiling).
- Cellular thermal shift assay (CETSA): Validates target engagement in live cells.
- RNA sequencing: Identifies downstream pathway modulation (e.g., IL-17 reduction in ) .
Q. What strategies enhance the compound’s bioavailability for in vivo studies?
- Answer:
- Solubility enhancement: Co-solvents (PEG 400) or salt formation (e.g., sodium salt in ).
- LogP optimization: Replace methylsulfanyl with hydrophilic groups (e.g., sulfoxide) to balance permeability/solubility.
- Prodrug design: Esterify carboxylic acid groups for improved absorption .
Stability and Storage
Q. How should the compound be stored to prevent degradation?
- Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
